molecular formula C10H21NO2Si B12638401 Methyl 2-(trimethylsilyl)piperidine-1-carboxylate CAS No. 919286-51-4

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate

Cat. No.: B12638401
CAS No.: 919286-51-4
M. Wt: 215.36 g/mol
InChI Key: AWWKPFNRFOFJBL-UHFFFAOYSA-N
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Description

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a trimethylsilyl group attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trimethylsilyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(trimethylsilyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and other proteins, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Biological Activity

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is a compound notable for its diverse biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, including synthesis, structural characteristics, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring that is substituted with a trimethylsilyl group and a carboxylate moiety. Its molecular formula is C12H23NO2SiC_{12}H_{23}NO_2Si, with a molecular weight of approximately 215.34 g/mol. The presence of the trimethylsilyl group enhances its solubility and stability, making it an important intermediate in organic synthesis and pharmaceutical applications.

Biological Applications

Pharmaceutical Intermediates : This compound serves as a building block for synthesizing various biologically active molecules, particularly in the development of drugs targeting cancer and neurodegenerative diseases. Its unique structure allows for modifications that enhance biological activity.

Cancer Therapy : Recent studies have indicated that piperidine derivatives, including this compound, exhibit potential anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects in cancer cell lines, suggesting their utility in cancer treatment .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
  • Mechanism of Action : The mechanism underlying the anticancer activity has been attributed to the ability of these compounds to interact with specific cellular targets, leading to cell cycle arrest and apoptosis in malignant cells .
  • Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the piperidine ring significantly impacted biological activity. Compounds with additional functional groups showed improved selectivity and potency against cancer cell lines .

Comparative Analysis

To illustrate the unique features of this compound compared to related compounds, the following table summarizes key structural differences and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC12H23NO2SiC_{12}H_{23}NO_2SiTrimethylsilyl group enhances solubilityCytotoxicity in cancer cell lines
Methyl piperidine-1-carboxylateC8H15NO2C_{8}H_{15}NO_2Lacks trimethylsilyl groupLower cytotoxicity
N-(Trimethylsilyl)-piperidineC9H21NSiC_{9}H_{21}NSiContains only the trimethylsilyl substitutionModerate bioactivity
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylateC12H19NO2SC_{12}H_{19}NO_2SContains a thiol groupDifferent biological activity profile

Properties

CAS No.

919286-51-4

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

methyl 2-trimethylsilylpiperidine-1-carboxylate

InChI

InChI=1S/C10H21NO2Si/c1-13-10(12)11-8-6-5-7-9(11)14(2,3)4/h9H,5-8H2,1-4H3

InChI Key

AWWKPFNRFOFJBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1[Si](C)(C)C

Origin of Product

United States

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